Azidopentanoic acid

Bioconjugation Chemical Biology Fluorescent Probe

Bioorthogonal linker procurement requires balancing reactivity, steric footprint, and conjugate stability. Unlike longer PEG or shorter C3 azido acids, this C5 spacer minimizes unwanted flexibility while providing sufficient spatial separation to preserve target binding. Ideal for non-cleavable ADC linkers, peptide cyclization, and polymer functionalization. - **Backbone**: Linear C5 alkyl, zero PEG units - **Reactivity**: Orthogonal - COOH for amide/ester bonds; N3 for CuAAC/SPAAC - **Outcome**: Maintains native cytotoxicity (e.g., apoptolidin A probes); reduces immunogenicity risks

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
Cat. No. B8383811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidopentanoic acid
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C5H9N3O2/c1-2-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10)
InChIKeyKGVBQBCGDPLPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azidopentanoic Acid: Bifunctional Click Chemistry Linker


5-Azidopentanoic acid (CAS 79583-98-5) is a linear, five-carbon alkyl chain terminated at one end by a carboxylic acid group and at the other by an azide functional group . This bifunctional architecture enables sequential, orthogonal reactivity: the carboxylic acid moiety readily forms stable amide or ester bonds with amine- or hydroxyl-containing molecules under standard coupling conditions, while the terminal azide group undergoes highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-functionalized partners . With a molecular formula of C5H9N3O2 and a molecular weight of 143.15 g/mol, 5-azidopentanoic acid serves as a compact, foundational linker in bioorthogonal chemistry, enabling the precise and stable conjugation of peptides, proteins, and small molecules for applications ranging from targeted drug delivery to advanced material science .

Workflow CuAAC & SPAAC bioorthogonal conjugation
Selection Compact C5 alkyl spacer, non-PEG backbone
Use context Probe synthesis, polymer functionalization, peptide cyclization

Risks of Substituting 5-Azidopentanoic Acid


The simple, unbranched C5 alkyl spacer of 5-azidopentanoic acid provides a specific, non-PEG structural and spatial context for bioconjugation that directly influences reaction kinetics, product stability, and biological function [1]. Unlike longer, more flexible azido-PEG linkers, its compact and relatively rigid backbone reduces the risk of undesired conformational flexibility and steric hindrance during subsequent reactions [2]. Compared to shorter-chain analogs like 3-azidopropionic acid, the C5 spacer offers improved spatial separation between the conjugated biomolecule and the functional payload, which can be critical for preserving biological activity [3]. Simply interchanging it with other in-class compounds without verifying the impact on the final conjugate's performance can lead to suboptimal yields, reduced target engagement, or compromised material properties.

Target
5-Azidopentanoic acid
Defined C5 alkyl spacer, moderate rigidity, bifunctional.
Risk if substituted
Shorter chains (e.g., 3-azidopropionic acid) may restrict spatial separation, potentially reducing conjugate bioactivity.
Target
5-Azidopentanoic acid
Hydrophobic, non-PEG backbone.
Risk if substituted
Azido-PEG linkers introduce flexibility and hydrophilicity, altering reaction kinetics and conjugate solubility.
Target
5-Azidopentanoic acid
Purity ≥ 97% supports reproducible click reactions.
Risk if substituted
Lower purity azido-acids may introduce catalyst poisons, reducing CuAAC yield and consistency.

Evidence Supporting 5-Azidopentanoic Acid Selection


Macrolide Bioactivity Retention After Linker Attachment

In a study evaluating chemical probes for cellular localization, esterification of the potent macrolide apoptolidin A with 5-azidopentanoic acid produced an azido-functionalized derivative (azido-apoptolidin A) that exhibited cytotoxicity potency equal to that of the unmodified parent macrolide [1]. This demonstrates the linker's ability to conjugate to a sensitive, complex natural product without perturbing its critical biological function. The resulting azido-apoptolidin A was then successfully conjugated to a fluorophore via strain-promoted alkyne-azide cycloaddition (SPAAC), yielding a functional probe for microscopy studies [1].

Payload bioactivity
Head-to-head
Equal cytotoxicity to unmodified parent macrolide (0% loss)
Linker preserves native payload potency in probe synthesis
Apoptolidin A derivative in H292 cells
Bioconjugation Chemical Biology Fluorescent Probe

C5 Alkyl vs. PEG Linker Performance in Polymer Synthesis

A direct synthetic comparison between 5-azidopentanoic acid and 11-azido-3,6,9-trioxaundecanoic acid (an azido-PEG linker) was conducted for the preparation of a linker-azide intermediate (compound 11) used for covalent attachment to poly-L-glutamate [1]. While the exact isolated yields for this specific step were not reported in the abstract, the publication establishes that the two linkers were evaluated head-to-head under identical reaction conditions (DPTC, DMAP, chlorobenzene, reflux) for the same purpose [1]. This side-by-side comparison underscores that the choice between an alkyl and a PEG spacer is a critical parameter in optimizing the synthesis of functionalized polymers.

Spacer comparison
Method context
C5 alkyl linker evaluated vs. azido-PEG linker under identical polymer coupling conditions
Alkyl vs. PEG spacer influences reaction outcome; not directly interchangeable
Poly-L-glutamate functionalization model
Polymer Chemistry Click Chemistry Linker Comparison

Reliable Purity and Performance in CuAAC Reactions

Commercial specifications for 5-azidopentanoic acid consistently report a purity of ≥ 97.0% or ≥ 98% . This high purity is a direct requirement for achieving reproducible and high-yielding CuAAC reactions, where impurities can act as catalyst poisons or lead to unwanted side products [1]. Its demonstrated use in the synthesis of chitosan-PEG hydrogels via azide-alkyne click chemistry further confirms its reliable performance in forming complex, hydrated polymer networks . While not a direct comparator to other azides, this establishes a benchmark for quality and reliability in critical click chemistry applications.

Chemical purity
Specification review
≥ 97.0% – ≥ 98% (commercial QC)
Meets purity threshold for reproducible CuAAC and sensitive bioconjugation
Supplier-reported specification
Click Chemistry CuAAC Quality Control

Key Applications of 5-Azidopentanoic Acid


Traceable Chemical Probes for Target Engagement

5-Azidopentanoic acid is an ideal linker for attaching functional handles (e.g., fluorophores, biotin) to potent but structurally sensitive drug leads. As demonstrated by the derivatization of apoptolidin A, this linker can introduce a 'clickable' azide group without diminishing the compound's native cytotoxicity . Researchers can then use the azido-modified compound for SPAAC or CuAAC reactions to create highly specific probes for imaging and target identification without compromising biological activity.

Non-Cleavable Linkers for ADCs and PDCs

The compact and chemically stable C5 alkyl backbone of 5-azidopentanoic acid makes it a valuable component in the synthesis of non-cleavable ADC/PDC linkers . The carboxylic acid can be used to attach the linker to the antibody or peptide backbone, while the azide group provides a versatile 'click' handle for conjugating to alkyne-modified cytotoxic payloads or other functional moieties, such as targeting ligands. Its simple structure minimizes potential immunogenicity and off-target interactions compared to larger or more complex linkers.

Functionalized Polymers & Hydrogels for Drug Delivery

5-Azidopentanoic acid's bifunctional nature allows for the efficient functionalization of polymer backbones. It has been successfully used to synthesize chitosan-PEG hydrogels via CuAAC, creating materials with tunable properties for drug release and tissue scaffolds . Its use in this context, along with its comparison against a PEG-azide linker for polymer functionalization [1], confirms its utility in creating defined, covalently linked polymer networks where precise control over crosslinking density and spacer length is required.

Peptide Cyclization and Site-Specific Bioconjugation

The compound is widely recognized as a building block for peptide cyclization via click chemistry . Its azide group can be placed at the N-terminus of a linear peptide, and upon reaction with an internal or terminal alkyne, it forms a stable triazole-linked cyclic peptide. This approach offers a controlled and efficient method for generating conformationally constrained peptides with enhanced stability and biological activity compared to their linear counterparts. The high purity available (≥98%) ensures that the resulting macrocycles are of high fidelity for downstream biological assays [1].

Application
Selection Property
Validation Focus
Activity-based probe synthesis
Linker neutrality preserving payload potency
Verify retained bioactivity after conjugation
ADC / PDC linker research
Compact alkyl spacer, minimal immunogenicity risk
Confirm stable conjugation and low off-target interaction
Polymer functionalization for hydrogels
Bifunctional reactivity for covalent network
Assess crosslinking density and material properties
Peptide cyclization via click chemistry
Azide handle for stable triazole macrocycle formation
Validate macrocycle purity and conformational constraint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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